3-Bromo-5-(trifluoromethyl)picolinonitrile

Description

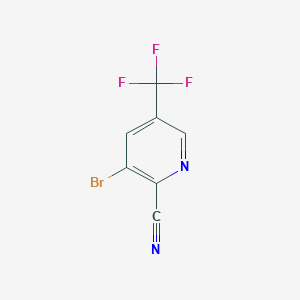

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOJRPLKSKYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510460 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-85-0 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No. 760207-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile, with the Chemical Abstracts Service (CAS) number 760207-85-0, is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural features, including a bromine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine ring, make it a versatile synthon for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics such as selective androgen receptor modulators (SARMs) and kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₂BrF₃N₂ and a molecular weight of 251.00 g/mol .[2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 760207-85-0 | [2] |

| Molecular Formula | C₇H₂BrF₃N₂ | [2] |

| Molecular Weight | 251.00 g/mol | [2] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | [2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)C#N)C(F)(F)F | |

| Physical State | Solid | |

| Boiling Point | 257 °C | [3] |

| Density | 1.81 g/cm³ | [3] |

| Flash Point | 110 °C | [3] |

| pKa | -5.10 ± 0.20 (Predicted) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the bromination of a suitable precursor. While a definitive, publicly available step-by-step protocol is not widespread, a plausible and efficient synthesis can be deduced from patent literature and analogous chemical transformations. The following protocol is a representative example based on established chemical principles for the bromination of aromatic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-(Trifluoromethyl)picolinonitrile

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 5-(trifluoromethyl)picolinonitrile (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C (ice bath).

-

Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Applications in Drug Discovery

The trifluoromethyl group imparts increased lipophilicity and metabolic stability to drug candidates, while the bromo and cyano groups serve as versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These features make this compound a valuable intermediate in the synthesis of targeted therapies.

Selective Androgen Receptor Modulators (SARMs)

This compound is a key precursor in the synthesis of non-steroidal SARMs, such as Apalutamide, an FDA-approved drug for the treatment of prostate cancer.[1] The synthesis of such SARMs often involves the conversion of the bromo group to an amine or another functional group that can be further elaborated to construct the final drug molecule.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on this compound allow for the precise tuning of electronic and steric properties, which is crucial for achieving high potency and selectivity for specific kinases. This compound has been identified as a potential intermediate in the synthesis of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), which are key targets in inflammatory diseases and cancers.[4][5][6]

Signaling Pathway Involvement

The therapeutic efficacy of drugs derived from this compound often stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis. For instance, JAK inhibitors developed from this precursor can block the JAK-STAT signaling pathway, which plays a central role in the immune response and cell growth.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of advanced therapeutic agents. Its versatile reactivity and the beneficial properties imparted by its functional groups make it a molecule of great interest to researchers in the pharmaceutical and life sciences industries. The synthetic routes and biological contexts outlined in this guide highlight its potential for the development of next-generation drugs targeting a range of diseases.

References

- 1. 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile | 1214377-57-7 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations. This guide provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols, and explores its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are calculated values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃N₂ | PubChem[1] |

| Molecular Weight | 251.01 g/mol | PubChem[1], Fluorochem[2] |

| Physical State | Solid | Fluorochem[2] |

| Melting Point | Data not available for this specific compound. A related compound, 3-bromo-5-(trifluoromethyl)pyridine, has a reported melting point of 44-46 °C. | |

| Boiling Point | Data not available. | |

| Calculated LogP | 2.5 - 2.64 | PubChem[1], Fluorochem[2] |

| pKa | Data not available. | |

| Solubility | Generally soluble in common organic solvents. Specific quantitative data is not readily available. | |

| CAS Number | 760207-85-0 | PubChem[1], Fluorochem[2] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | PubChem[1], Fluorochem[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies can be applied.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to allow undissolved solid to settle.

-

A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Role in Drug Discovery and Chemical Synthesis

While direct biological activity data for this compound is scarce, its significance lies in its utility as a key intermediate for the synthesis of bioactive molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.

Caption: Drug discovery workflow utilizing this compound.

Substituted picolinonitriles and trifluoromethyl-containing pyridines have been investigated for a variety of therapeutic applications, including their use in the development of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the biological activity of the parent molecule. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at the bromine and cyano positions can lead to potent and selective inhibitors of various biological targets.

For instance, derivatives of trifluoromethyl-substituted pyridines have been explored for their potential as:

-

Agrochemicals: Including herbicides and fungicides.

-

Pharmaceuticals: As building blocks for kinase inhibitors and other therapeutic agents.

The following diagram illustrates the synthetic utility of this compound in generating diverse chemical scaffolds.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical entity for the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physicochemical properties are not fully available, this guide provides a summary of the current knowledge. Further experimental characterization of this compound would be beneficial for its broader application in research and development. The strategic incorporation of this building block into synthetic schemes allows for the exploration of diverse chemical spaces, facilitating the discovery of new and improved bioactive molecules.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key reactive characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[1].

Below is a 2D representation of the molecular structure:

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. The data is compiled from various chemical databases and computational models.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | [1] |

| CAS Number | 760207-85-0 | [1] |

| PubChem CID | 12810470 | [1] |

| Molecular Formula | C₇H₂BrF₃N₂ | [1] |

| Molecular Weight | 251.00 g/mol | [1] |

| Physical State | Solid | |

| XLogP3 (Computed) | 2.5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 249.93535 Da | [1] |

| Monoisotopic Mass | 249.93535 Da | [1] |

| Topological Polar Surface Area | 36.7 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Reactivity

A plausible synthetic pathway, derived from methodologies for analogous compounds, is outlined below. This pathway is illustrative and would require optimization for specific laboratory conditions.

Caption: A generalized synthetic workflow for this compound.

The reactivity of this molecule is primarily dictated by the three functional groups:

-

Bromine Atom: The bromine at the 3-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position.

-

Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group at the 5-position influences the reactivity of the pyridine ring, making it more electron-deficient. This can affect the regioselectivity of further substitutions.

-

Nitrile Group: The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

Experimental Protocols (Illustrative)

Although a specific, validated protocol for the synthesis of this compound is not publicly available, the following are illustrative experimental procedures for key transformations that would be involved in its synthesis, based on patent literature for related compounds[2][3].

Note: These are generalized procedures and require adaptation and optimization.

1. Illustrative Bromination of a Trifluoromethyl-substituted Picoline:

-

Objective: To introduce a bromine atom onto the pyridine ring.

-

Procedure: To a solution of the trifluoromethyl-substituted picoline in a suitable solvent (e.g., acetic acid or a halogenated solvent), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction, washing, and purification by column chromatography.

2. Illustrative Cyanation of a Bromo-substituted Pyridine:

-

Objective: To introduce a nitrile group onto the pyridine ring.

-

Procedure: A mixture of the bromo-substituted pyridine, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a palladium catalyst with a suitable ligand is heated in an appropriate solvent (e.g., DMF or DMA). The reaction is carried out under an inert atmosphere. After completion, the reaction mixture is cooled, quenched, and the product is extracted and purified.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, enabling the synthesis of a diverse range of complex molecules. While detailed experimental data remains somewhat limited in the public domain, the information available from patents and chemical databases provides a solid foundation for its use in research and development. Further studies to fully characterize this compound and explore its reactivity are warranted and will undoubtedly contribute to the advancement of drug discovery and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Pyridine Ring

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal and agrochemical chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the reactivity of the trifluoromethyl group on the pyridine ring, focusing on its electronic influence and the resulting patterns in aromatic substitution, C-H functionalization, and advanced umpolung strategies. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical research and development.

Introduction: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its high electronegativity (Hammett constant σₚ = 0.54) makes it a strong electron-withdrawing group, significantly more so than a single fluorine atom (σₚ = 0.06).[3] When attached to a pyridine ring, the CF₃ group decreases the electron density of the aromatic system, a phenomenon that dictates its reactivity. This deactivation has profound implications for both electrophilic and nucleophilic substitution reactions.

Unlike activating alkyl groups, the trifluoromethyl group deactivates the pyridine ring towards electrophilic attack.[4] Conversely, this electron-withdrawing nature renders the ring more susceptible to nucleophilic attack, a feature extensively exploited in synthetic chemistry.[5][6] The combination of the inherent electron-deficient nature of the pyridine ring and the strong inductive effect of the CF₃ group creates a unique electronic environment that enables diverse chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr). The CF₃ group, particularly when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction.

dot

Caption: General mechanism for SₙAr on a trifluoromethylpyridine.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy anionic intermediate.[6] Pyridines are particularly reactive at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[6]

Representative SₙAr Reactions

The utility of SₙAr is prominent in the synthesis of agrochemicals and pharmaceuticals.[7] For instance, the herbicide Flazasulfuron is known to undergo an intramolecular SₙAr reaction, a process triggered by the high electronegativity of the trifluoromethyl moiety.[7]

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref |

| 2-Chloro-5-(trifluoromethyl)pyridine | Sodium methoxide | MeOH, 60 °C | 2-Methoxy-5-(trifluoromethyl)pyridine | >95 | [3] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | Dioxane, 150 °C | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 85 | [8] |

| 4-Chloro-2-(trifluoromethyl)pyridine | Piperidine | DMSO, 100 °C | 4-(Piperidin-1-yl)-2-(trifluoromethyl)pyridine | 92 | [1] |

Detailed Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

This protocol is adapted from typical SₙAr procedures for trifluoromethylpyridines.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of sodium methoxide in methanol (25% w/w, 1.2 eq) is added to a stirred solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

The reaction mixture is heated to reflux (approx. 60-65 °C) under a nitrogen atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the crude product.

-

Purification is achieved via flash column chromatography on silica gel to yield 2-methoxy-5-(trifluoromethyl)pyridine.

Electrophilic Aromatic Substitution (SEAr)

In stark contrast to SₙAr, the trifluoromethyl group is strongly deactivating for Electrophilic Aromatic Substitution (SEAr) due to its powerful electron-withdrawing nature.[4] It makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. The pyridine nitrogen is also deactivating and directs electrophiles to the C-3 and C-5 positions. The combined effect generally leads to substitution at the position meta to the CF₃ group, if the reaction can be induced under harsh conditions.

dot

Caption: General mechanism for SEAr on a trifluoromethylpyridine.

Reactions like nitration or halogenation require forcing conditions, and yields are often modest. Friedel-Crafts reactions are generally not feasible on trifluoromethyl-substituted pyridines.[9]

Direct C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Several methods have been developed for the regioselective C-H trifluoromethylation of pyridines, which provides insight into the ring's reactivity.

Nucleophilic C-H Trifluoromethylation

One strategy involves activating the pyridine ring by forming an N-methylpyridinium salt. This enhances the ring's electrophilicity, allowing for a nucleophilic-type trifluoromethylation.[10][11]

dot

Caption: Experimental workflow for N-methylpyridinium activation.

This method shows good functional group compatibility and provides trifluoromethylpyridines with high regioselectivity.[10][11]

| Pyridine Substrate | Position of CF₃ | Yield (%) | Ref |

| 4-Phenylpyridine | 2 | 82 | [11] |

| 3-Methoxypyridine | 2 | 75 | [11] |

| 4-(Trifluoromethyl)pyridine | 2 | 68 | [11] |

| 3,5-Dichloropyridine | 2 | 85 | [11] |

C-3 Selective Trifluoromethylation via Nucleophilic Activation

A more challenging transformation is the selective functionalization at the C-3 position. A novel method achieves this by first activating the pyridine ring through hydrosilylation, which generates an N-silyl enamine intermediate. This intermediate then undergoes an electrophilic trifluoromethylation.[12][13][14]

Experimental Protocol: 3-Position-Selective Trifluoromethylation of Quinoline This protocol is a representative example of the nucleophilic activation strategy.[15]

Materials:

-

Quinoline (1.0 eq)

-

Methylphenylsilane (2.0 eq)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 eq)

-

Togni Reagent I (1.5 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add quinoline (1.0 eq), B(C₆F₅)₃ (0.1 eq), and anhydrous DCE.

-

Add methylphenylsilane (2.0 eq) to the mixture.

-

Heat the reaction mixture at 65 °C for 7 hours to facilitate hydrosilylation.

-

Cool the mixture to 0 °C and add Togni Reagent I (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Add DDQ (1.5 eq) and continue stirring at room temperature for an additional 3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the mixture with dichloromethane (DCM).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield 3-(trifluoromethyl)quinoline.[15]

Umpolung Reactivity of the Trifluoromethyl Group

Umpolung, or polarity inversion, describes the reversal of the normal reactivity of a functional group.[16] The carbon of a CF₃ group is highly electrophilic. Recent advances have demonstrated the umpolung of 4-trifluoromethylpyridines, where the CF₃ group is transformed to behave as a nucleophile.[17][18]

This is achieved by activating the pyridine with a diboron reagent, which facilitates the cleavage of a C-F bond to generate a difluoro(pyrid-4-yl)methyl anion intermediate. This nucleophilic species can then react with electrophiles, such as in an iridium-catalyzed asymmetric allylation.[17][19]

dot

Caption: Concept of umpolung for the 4-trifluoromethylpyridine group.

This strategy opens new avenues for the functionalization of the trifluoromethyl group itself, enabling the synthesis of novel chiral difluoroalkyl-substituted compounds.[18]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[20][21] This technology is widely used for trifluoromethylation reactions involving arenes and heteroarenes. In a typical cycle, a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) is excited by visible light. The excited-state catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (like CF₃I or CF₃SO₂Cl) to generate a trifluoromethyl radical (•CF₃).[21][22] This highly reactive radical can then add to the pyridine ring.

dot

Caption: General catalytic cycles in photoredox trifluoromethylation.

This method is tolerant of many functional groups and allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery.[21][23]

Summary and Outlook

The trifluoromethyl group exerts a powerful, electron-withdrawing influence on the pyridine ring, fundamentally governing its reactivity. This guide has detailed how this influence:

-

Activates the ring for nucleophilic aromatic substitution (SₙAr), a cornerstone of synthetic strategies.

-

Deactivates the ring towards electrophilic aromatic substitution (SEAr), requiring harsh reaction conditions.

-

Enables modern C-H functionalization reactions through various activation strategies.

-

Allows for novel umpolung reactivity , turning the typically electrophilic CF₃ carbon into a nucleophile.

-

Is central to reactions developed using photoredox catalysis for radical trifluoromethylation.

For researchers and drug development professionals, understanding these reactivity patterns is crucial for designing efficient synthetic routes and for the rational design of new chemical entities. The continued development of novel synthetic methods, particularly in C-H activation and C-F bond functionalization, will undoubtedly expand the synthetic toolbox and unlock new chemical space for trifluoromethylpyridine derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Umpolung - Wikipedia [en.wikipedia.org]

- 17. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jiaolei.group [jiaolei.group]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]

- 23. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups and a reactive bromine atom imparts a distinct reactivity profile. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this molecule, drawing upon established principles of organic chemistry and data from analogous compounds. This document aims to serve as a foundational resource for professionals engaged in the synthesis and modification of this versatile building block.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, a bromo substituent, a trifluoromethyl group, and a nitrile group. Both the trifluoromethyl (-CF₃) and cyano (-CN) groups are potent electron-withdrawing groups. Their presence significantly influences the electron density distribution across the pyridine ring, rendering it electron-deficient.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂BrF₃N₂[1] |

| Molecular Weight | 251.00 g/mol [1] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[1] |

| CAS Number | 760207-85-0[1] |

Identification of Electrophilic and Nucleophilic Sites

The electronic landscape of this compound defines its reactive centers.

Electrophilic Sites

The molecule presents several sites susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the substituents.

-

C3 Carbon (attached to Bromine): The carbon atom bonded to the bromine is a primary electrophilic site. The electronegativity of the bromine atom and the inductive and resonance effects of the -CF₃ and -CN groups make this position highly susceptible to nucleophilic aromatic substitution (SNAr).

-

Pyridine Ring Carbons: The entire pyridine ring is electron-deficient, making the ring carbons, particularly C2, C4, and C6, electrophilic in character. However, direct nucleophilic attack on these carbons is less common than substitution at the C3 position.

-

Nitrile Carbon: The carbon atom of the nitrile group possesses electrophilic character and can be attacked by strong nucleophiles, potentially leading to the formation of imines or other derivatives after hydrolysis.

Nucleophilic Sites

Despite its overall electron-deficient nature, this compound also possesses a potential nucleophilic center.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character. This site can be protonated by acids or can coordinate to metal centers.

Predicted Reactivity and Reaction Pathways

Based on the identified reactive sites, several key reaction pathways can be predicted.

Nucleophilic Aromatic Substitution (SNAr)

This is expected to be a predominant reaction pathway for this molecule. The bromine atom at the C3 position serves as a good leaving group, and the electron-deficient ring facilitates the attack of nucleophiles.

Caption: Predicted SNAr pathway for this compound.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

-

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Caption: Common cross-coupling reactions at the C-Br bond.

Experimental Protocols (Representative)

While specific, detailed experimental protocols for this compound are not widely published, the following are representative procedures for analogous transformations on similar substrates.

Table 2: Representative Experimental Protocol - Suzuki Coupling

| Step | Procedure |

| 1. Reactant Preparation | In a flame-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). |

| 2. Solvent and Base | Add a degassed solvent mixture, typically toluene/ethanol/water, and a base such as Na₂CO₃ (2.0 eq). |

| 3. Reaction Conditions | Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS. |

| 4. Work-up | After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). |

| 5. Purification | Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. |

Note: These are generalized conditions and may require optimization for this specific substrate.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. The strong electron-withdrawing groups make the pyridine ring highly electrophilic, particularly at the C3 position, which is primed for nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions. The pyridine nitrogen provides a site of nucleophilicity. This understanding of its electronic properties and reactive sites is crucial for the strategic design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials. Further experimental and computational studies on this specific molecule would be beneficial to refine and expand upon the foundational knowledge presented in this guide.

References

Technical Guide: Stability and Storage of 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and recommended storage conditions for 3-Bromo-5-(trifluoromethyl)picolinonitrile based on publicly available data, primarily from safety data sheets (SDS) and general chemical principles. No quantitative stability studies, such as degradation kinetics or formal shelf-life determinations, for this specific compound were found in the public domain. The experimental protocols described herein are general best-practice recommendations for stability assessment and have not been specifically validated for this molecule.

Executive Summary

This compound is a halogenated pyridine derivative used as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its stability is critical for ensuring the integrity of starting materials and the quality of final products. This guide summarizes the known stability profile, recommended storage conditions, and provides a framework for experimental stability assessment.

Based on available information, this compound is considered stable under recommended storage conditions. Degradation is likely to be promoted by exposure to high temperatures, moisture, strong acids, and strong oxidizing agents.

Stability Profile and Storage Conditions

While specific quantitative data is not available, safety data sheets provide qualitative stability information and handling guidelines. These are summarized below.

Qualitative Stability and Storage Data

| Parameter | Recommendation/Observation | Source/Rationale |

| Chemical Stability | Stable under recommended storage conditions. | General statement from supplier safety data sheets. |

| Recommended Storage Temperature | Cool, Room Temperature. | To minimize the risk of thermal degradation. |

| Storage Atmosphere | Dry, well-ventilated place. | To prevent hydrolysis of the nitrile group and other moisture-sensitive reactions. |

| Container | Keep container tightly closed. | Prevents exposure to atmospheric moisture and contaminants. |

| Conditions to Avoid | - Excess heat- Exposure to moisture- Strong acids- Strong oxidizing agents | - High temperatures can accelerate decomposition.[1]- Moisture can lead to hydrolysis of the nitrile group.[2]- Strong acids can catalyze hydrolysis.[3][4]- The pyridine ring can be susceptible to oxidative degradation.[5] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | Risk of vigorous reaction and degradation of the compound. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen fluoride. | Expected products upon thermal decomposition or combustion. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. Forced degradation studies would be necessary to confirm these pathways and identify the resulting degradants.

-

Hydrolysis: The picolinonitrile moiety may be susceptible to hydrolysis under acidic or basic conditions, converting the nitrile group first to an amide and subsequently to a carboxylic acid.[2][4]

-

Photodegradation: Brominated aromatic compounds can undergo photolytic debromination upon exposure to UV light.[6][7][8] The pyridine ring itself may also be susceptible to photochemical reactions.

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially cleaving the trifluoromethyl group or the bromine atom from the pyridine ring.[1]

-

Oxidation: The pyridine ring, although relatively electron-poor, can be degraded by strong oxidizing agents, leading to ring-opening products.[5]

General Experimental Protocols for Stability Assessment

For researchers wishing to perform a formal stability assessment, a forced degradation study is recommended. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Heat the solution at 80°C for 48-72 hours. Also, test the solid compound under the same conditions.

-

Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

-

Use a photodiode array (PDA) detector to assess peak purity and detect the formation of degradants. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and response of any degradation products.

-

Characterize the structure of significant degradation products.

-

Visualization of Stability Relationships

The following diagrams illustrate the logical flow from storage conditions to the stability of the compound and a general workflow for its stability assessment.

Caption: Logical flow from storage conditions to compound stability.

Caption: General workflow for experimental stability assessment.

References

- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

In-Depth Technical Guide: Safety Data for 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No: 760207-85-0). The information is compiled from various safety data sheets and chemical databases, offering a detailed resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

Limited empirical data for the physical and chemical properties of this compound is available in the public domain. The following table summarizes computed data from credible sources.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃N₂ | PubChem[1] |

| Molecular Weight | 251.00 g/mol | PubChem[1] |

| Physical State | Solid | Fluorochem[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 2.64 | PubChem, Fluorochem[1][2] |

| Hydrogen Bond Acceptors | 2 | Fluorochem[2] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | PubChem, Fluorochem[1][2] |

| Canonical SMILES | C1=C(C(=NC=C1Br)C#N)C(F)(F)F | Fluorochem[2] |

| InChI Key | AAEOJRPLKSKYLF-UHFFFAOYSA-N | Fluorochem[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3] |

GHS Pictograms:

Signal Word: Warning[2]

Toxicological Data

Experimental Protocols for Safety Evaluation

The following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine the toxicological properties of this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[4]

-

Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[4]

-

Animal Model: Typically, rats are used. Animals are fasted prior to dosing.[4]

-

Procedure: The test substance is administered in a single dose by gavage.[4] Dosing is initiated at a level expected to produce some signs of toxicity. Observations are made for mortality and clinical signs of toxicity for at least 14 days.[4]

-

Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[2]

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing acute toxicity via dermal exposure.

-

Principle: The test substance is applied to the skin of experimental animals in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

-

Animal Model: Rats, rabbits, or guinea pigs are typically used. A small area of the animal's back is shaved for application.

-

Procedure: The substance is applied uniformly over the prepared skin area and held in contact with the skin with a porous gauze dressing for 24 hours.[5] Animals are observed for at least 14 days for signs of toxicity and mortality.[5]

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined, which informs the GHS classification.[5]

Acute Inhalation Toxicity - OECD Guideline 403

This method is used to assess the health hazards of a substance when inhaled.[6]

-

Principle: Animals are exposed to the test substance, dispersed in the air as a gas, vapor, or aerosol, for a defined period (typically 4 hours).[6][7]

-

Animal Model: Usually rats are the preferred species.[8]

-

Procedure: The exposure is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the breathing zone of the animals.[6] Following exposure, the animals are observed for at least 14 days.[7]

-

Endpoint: The LC50 (the concentration in air that is lethal to 50% of the animals) is determined.[6]

Skin Irritation - OECD Guideline 439 (In Vitro)

This in vitro test determines the potential of a substance to cause skin irritation.[9]

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[9] The test substance is applied topically to the tissue surface. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[10]

-

Procedure: After exposure to the chemical, the tissue is rinsed and incubated. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT), which is quantified colorimetrically.[11]

-

Endpoint: A reduction in tissue viability below 50% indicates that the substance is an irritant (GHS Category 2).[9][10]

Eye Irritation - OECD Guideline 405

This guideline describes the procedure for assessing acute eye irritation or corrosion.[3]

-

Principle: The substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[12]

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A weight-of-evidence analysis is performed on existing data before in vivo testing.[3] If testing is necessary, the substance is instilled into the conjunctival sac. Observations are made at 1, 24, 48, and 72 hours after application, and can be extended up to 21 days to assess reversibility.[13]

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Safety Procedures and Workflows

The following diagrams illustrate the logical workflows for handling emergencies and selecting appropriate personal protective equipment when working with this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. eurolab.net [eurolab.net]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

- 11. mbresearch.com [mbresearch.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethyl)picolinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 3-Bromo-5-(trifluoromethyl)picolinonitrile, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its determination. This guide outlines established experimental protocols and data presentation standards to facilitate consistent and reliable solubility profiling.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its solubility behavior. Key known properties are summarized below. This compound presents as a solid at room temperature, and its chemical structure suggests a degree of polarity influenced by the nitrile and trifluoromethyl groups, as well as the bromine atom on the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₃N₂ | PubChem[1] |

| Molecular Weight | 251.006 g/mol | Fluorochem[2] |

| Physical State | Solid | Fluorochem[2] |

| LogP (calculated) | 2.64 | Fluorochem[2] |

| CAS Number | 760207-85-0 | Fluorochem[2] |

Framework for Experimental Solubility Determination

The following table provides a standardized format for presenting experimentally determined solubility data. Researchers are encouraged to use this template to record their findings, ensuring clarity and comparability across different solvents and conditions.

Table 1: Solubility Data for this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Toluene |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3] It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is crucial to confirm that excess solid remains, indicating saturation.[1]

-

Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter compatible with the organic solvent.

-

Quantification: A precisely measured aliquot (by volume or weight) of the clear, saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the aliquot under reduced pressure or in a fume hood.

-

Final Weighing: The container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent.[1][4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and accurate method for determining solubility, especially for sparingly soluble compounds. This technique quantifies the concentration of the solute in a saturated solution.[5][6]

Methodology:

-

Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 as described in the Gravimetric Method.

-

Preparation of Calibration Standards: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent or a suitable mobile phase.

-

HPLC Analysis: The standard solutions and the filtered saturated solution are injected into the HPLC system. A suitable reversed-phase column and a mobile phase that provides good peak shape and retention for the analyte should be used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Quantification: A calibration curve is constructed by plotting the peak area (or height) of the standard solutions against their corresponding concentrations. The concentration of this compound in the saturated sample is then determined by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry Method

For compounds that have a distinct chromophore, UV-Vis spectrophotometry can be a rapid and straightforward method for solubility determination.[7]

Methodology:

-

Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 as described in the Gravimetric Method.

-

Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent of interest.

-

Spectrophotometric Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

-

Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations (Beer-Lambert Law). The concentration of the saturated solution is then calculated from its absorbance using this curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

The Ascendancy of a Privileged Scaffold: A Historical and Technical Guide to Trifluoromethylated Picolinonitriles in Research

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated motifs, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's physicochemical and biological properties. When appended to a picolinonitrile framework, a pyridine ring bearing a nitrile group, the resulting trifluoromethylated picolinonitriles emerge as a class of compounds with remarkable versatility and a rich history of application in the life sciences. This in-depth technical guide provides a comprehensive overview of the historical context, synthesis, and multifaceted applications of these privileged structures.

A Journey Through Time: The Genesis of Trifluoromethylated Aromatics

The story of trifluoromethylated picolinonitriles is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was a landmark achievement in 1898 by Swarts, who successfully prepared benzotrifluoride.[1] However, it was not until nearly half a century later, in 1947, that the trifluoromethyl group was first introduced into a pyridine ring, yielding a trifluoromethylpyridine (TFMP).[1] This pioneering work, which involved the chlorination and subsequent fluorination of picoline, laid the foundational chemistry for the future development of a vast array of trifluoromethylated nitrogen heterocycles.[1]

The initial exploration of trifluoromethylated pyridines was largely driven by the agrochemical industry. The unique electronic properties of the trifluoromethyl group, particularly its strong electron-withdrawing nature and high lipophilicity, were found to significantly enhance the efficacy and metabolic stability of pesticides.[1][2] This led to the development and commercialization of numerous successful agrochemicals, with fluazifop-butyl being one of the earliest examples of a TFMP derivative to enter the market.[1]

The pharmaceutical industry soon recognized the potential of this scaffold. The trifluoromethyl group's ability to modulate pKa, improve membrane permeability, and block metabolic degradation pathways made it an attractive feature in drug design.[2][3] Consequently, trifluoromethylated pyridines, and by extension picolinonitriles, began to appear as key intermediates and pharmacophores in a wide range of therapeutic agents.

The Art of Synthesis: Crafting Trifluoromethylated Picolinonitriles

The synthesis of trifluoromethylated picolinonitriles has evolved significantly over the years, with several robust methods now available to chemists. The primary strategies can be broadly categorized into three main approaches:

-

Halogen Exchange Reactions: This is one of the most established and industrially relevant methods. It typically involves the synthesis of a trichloromethylpyridine precursor, followed by a halogen exchange (HALEX) reaction with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), to generate the trifluoromethyl group. The nitrile functionality can then be introduced through cyanation of a suitable halo-pyridine derivative.

-

Cyclocondensation Reactions: This approach involves the construction of the trifluoromethylated pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various building blocks, such as trifluoroacetyl-containing enamines or enones, can be reacted with suitable partners to form the desired picolinonitrile scaffold.

-

Direct Trifluoromethylation and Cyanation: More contemporary methods focus on the direct introduction of the trifluoromethyl and cyano groups onto a pre-existing pyridine ring. This can be achieved through various transition-metal-catalyzed cross-coupling reactions or radical trifluoromethylation protocols, followed by a separate cyanation step.

Experimental Protocols

Below are detailed methodologies for key synthetic transformations in the preparation of trifluoromethylated picolinonitriles.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol is adapted from patented industrial processes for the synthesis of a key intermediate.[4]

-

Materials: 2-Chloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), metal halide catalyst (e.g., SbCl5).

-

Procedure:

-

A high-pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst.

-

The reactor is sealed and cooled to a low temperature (e.g., -78 °C).

-

Anhydrous hydrogen fluoride is carefully condensed into the reactor.

-

The reaction mixture is gradually warmed to a temperature between 150 °C and 250 °C.

-

The reaction is maintained at this temperature under superatmospheric pressure (5-1200 psig) for 1 to 100 hours, with continuous monitoring of the reaction progress by GC-MS.

-

Upon completion, the reactor is cooled, and the excess HF is carefully vented.

-

The crude reaction mixture is neutralized with a suitable base (e.g., aqueous sodium bicarbonate).

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation under reduced pressure.

-

Protocol 2: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine via Cyanation

This protocol describes the conversion of a halogenated trifluoromethylpyridine to the corresponding picolinonitrile.[5][6]

-

Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, sodium cyanide (NaCN) or potassium cyanide (KCN), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a solvent (e.g., propionitrile or dichloromethane).

-

Procedure:

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen solvent, 4-(dimethylamino)pyridine is added, and the mixture is heated to reflux and stirred overnight.[6]

-

The mixture is then cooled to ambient temperature.[6]

-

A solution of sodium cyanide in water is added, and the reaction is stirred for several hours.[6]

-

The reaction is diluted with water, and the organic phase is separated.[6]

-

The organic phase is washed with water and 2M HCl, dried over anhydrous sodium sulfate, and the solvent is evaporated.[6]

-

The crude product is purified by distillation or chromatography to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.[6]

-

A Scaffold of Significance: Applications in Research and Development

Trifluoromethylated picolinonitriles are pivotal building blocks and active ingredients in both the pharmaceutical and agrochemical sectors. Their unique properties have led to their incorporation into a diverse array of molecules with significant biological activity.

In the Realm of Pharmaceuticals

The trifluoromethylated picolinonitrile moiety is a key feature in several FDA-approved drugs and clinical candidates, targeting a range of diseases from cancer to infectious diseases.

-

Apalutamide (Erleada®): An androgen receptor inhibitor used in the treatment of prostate cancer. The trifluoromethylated picolinonitrile core is a crucial part of the molecule's structure, contributing to its high binding affinity and efficacy.[7][8][9][10][11] The synthesis of Apalutamide involves the reaction of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile with a substituted aniline derivative.[8][9][10]

-

Alpelisib (Piqray®): A selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), approved for the treatment of certain types of breast cancer.[12][13] The trifluoromethylpyridine moiety in Alpelisib plays a critical role in its potency and selectivity.[14][15]

-

Pexidartinib (Turalio®): A kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R), used for the treatment of tenosynovial giant cell tumor.[16][17][18][19] The synthesis of this complex molecule utilizes a trifluoromethylated pyridine derivative.[16][17]

-

Checkpoint Kinase 1 (CHK1) Inhibitors: Several potent and selective CHK1 inhibitors incorporating a trifluoromethylated picolinonitrile scaffold have been developed as potential anti-cancer agents.[20] These inhibitors have shown significant antiproliferative effects in various cancer cell lines.[20]

Table 1: Selected Pharmaceutical Applications of Trifluoromethylated Picolinonitriles and their Derivatives

| Compound Name | Target | Therapeutic Area | Reported Activity (IC50) |

| Apalutamide | Androgen Receptor | Prostate Cancer | Not directly reported as IC50 |

| Alpelisib | PI3Kα | Breast Cancer | ~5 nM |

| Pexidartinib | CSF1R, c-Kit | Tenosynovial Giant Cell Tumor | CSF1R: 20 nM, c-Kit: 10 nM[19] |

| CHK1 Inhibitor (Compound 6c) | CHK1 | Oncology | 4.4 nM[21] |

In the Fields of Agrochemicals

The herbicidal and pesticidal properties of trifluoromethylated picolinonitrile derivatives have been extensively explored, leading to the development of effective crop protection agents.

-

Flazasulfuron: A sulfonylurea herbicide that controls a wide range of weeds by inhibiting the enzyme acetolactate synthase (ALS).[2][3][22][23][24] The trifluoromethylpyridine portion of the molecule is essential for its herbicidal activity.[2][3][22][23][24]

-

Pyroxsulam: Another ALS-inhibiting herbicide from the triazolopyrimidine sulfonamide class, used for post-emergent weed control in cereal crops.[25][26][27][28][29] The synthesis of Pyroxsulam involves a trifluoromethylpyridine intermediate.[28]

Table 2: Selected Agrochemical Applications of Trifluoromethylated Pyridine Derivatives

| Compound Name | Mode of Action | Application |

| Flazasulfuron | Acetolactate Synthase (ALS) Inhibitor | Herbicide |

| Pyroxsulam | Acetolactate Synthase (ALS) Inhibitor | Herbicide |

Visualizing the Science: Pathways and Processes

To better understand the context and application of trifluoromethylated picolinonitriles, the following diagrams illustrate a general experimental workflow and two key signaling pathways where these compounds have shown significant activity.

Caption: A generalized workflow for the synthesis and biological evaluation of trifluoromethylated picolinonitriles.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Alpelisib, a trifluoromethylated pyridine derivative.

Caption: The role of CHK1 in the DNA damage response and its inhibition by trifluoromethylated picolinonitrile derivatives.

Conclusion and Future Perspectives

The journey of trifluoromethylated picolinonitriles from their conceptual origins in early organofluorine chemistry to their current status as privileged scaffolds in drug discovery and agrochemical development is a testament to their remarkable chemical and biological properties. The continuous refinement of synthetic methodologies has made these compounds more accessible, fueling further exploration of their potential. As our understanding of complex biological pathways deepens, the unique characteristics of the trifluoromethylated picolinonitrile core will undoubtedly continue to be leveraged in the design of next-generation therapeutics and crop protection agents. The future of this remarkable class of molecules appears bright, with ongoing research poised to unlock even more of its potential in addressing critical challenges in human health and agriculture.

References

- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flazasulfuron, Herbicide, Flazasulfuron suppliers [agchemaccess.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. US20200071287A1 - Process for preparation of apalutamide - Google Patents [patents.google.com]

- 9. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 10. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 11. caod.oriprobe.com [caod.oriprobe.com]

- 12. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Alpelisib - Wikipedia [en.wikipedia.org]

- 14. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 17. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 18. medkoo.com [medkoo.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. oncotarget.com [oncotarget.com]

- 22. chemicalwarehouse.com [chemicalwarehouse.com]

- 23. Flazasulfuron - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 26. apvma.gov.au [apvma.gov.au]

- 27. agrobaseapp.com [agrobaseapp.com]

- 28. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]

- 29. pomais.com [pomais.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethyl)picolinonitrile. This challenging substrate, characterized by two strong electron-withdrawing groups on the pyridine ring, requires careful selection of reaction parameters to achieve high yields and purity. These protocols are designed to serve as a robust starting point for researchers engaged in the synthesis of novel aminopyridine derivatives for pharmaceutical and materials science applications.

Introduction to Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its application to electron-deficient heteroaromatic systems, such as pyridines bearing electron-withdrawing substituents, is of significant interest in medicinal chemistry. The presence of groups like trifluoromethyl and cyano can enhance the electrophilicity of the pyridine ring, but can also present challenges in terms of catalyst activity and stability. Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for successful coupling.[2]

Key Reaction Parameters and Optimization

The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. Below is a summary of recommended starting conditions and potential optimization pathways.

Data Presentation: Recommended Reaction Conditions

| Parameter | Recommended Reagent/Condition | Rationale & Optimization Notes |

| Palladium Source | Pd₂(dba)₃ or Palladium Precatalysts (e.g., XPhos-Pd-G3) | Precatalysts offer improved stability and catalytic activity. For challenging substrates, higher catalyst loading (2-5 mol%) may be necessary. |

| Ligand | Biarylphosphine Ligands (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands are essential for promoting oxidative addition and reductive elimination with electron-deficient substrates. The ligand-to-palladium ratio should be optimized (typically 1:1 to 2:1). |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The choice of base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred. |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | The solvent should be chosen based on the solubility of the reactants and its boiling point to ensure appropriate reaction temperature. |

| Temperature | 80-110 °C | The reaction temperature should be high enough to drive the reaction to completion but low enough to prevent degradation of the starting materials or product. |

| Amine Substrate | Primary and Secondary Alkyl or Aryl Amines | The nature of the amine can influence the optimal reaction conditions. Primary amines are generally more reactive than secondary amines. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Amination with a Primary Amine

Materials:

-

This compound

-

Primary Amine (e.g., n-butylamine)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-